molecular formula C16H22N6O2 B12226267 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12226267
M. Wt: 330.38 g/mol
InChI Key: YTGBDZIJHWFJCT-UHFFFAOYSA-N
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Description

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine is a complex heterocyclic compound. It features a triazolo-pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine typically involves the condensation of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-amine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(piperidine-1-carbonyl)morpholine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolo-pyrimidine core with piperidine and morpholine moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H22N6O2/c1-12-9-14(22-16(19-12)17-11-18-22)21-7-8-24-13(10-21)15(23)20-5-3-2-4-6-20/h9,11,13H,2-8,10H2,1H3

InChI Key

YTGBDZIJHWFJCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCOC(C3)C(=O)N4CCCCC4

Origin of Product

United States

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